molecular formula C8H8ClNO2 B1378602 2-Amino-4-chloro-6-methylbenzoic acid CAS No. 1379287-85-0

2-Amino-4-chloro-6-methylbenzoic acid

Cat. No.: B1378602
CAS No.: 1379287-85-0
M. Wt: 185.61 g/mol
InChI Key: AIPNIMNDVSPACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-6-methylbenzoic acid (CAS: 89-77-0) is a substituted benzoic acid derivative featuring amino (–NH₂), chloro (–Cl), and methyl (–CH₃) groups at positions 2, 4, and 6, respectively. It has a melting point of 231–235°C . This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional groups, enabling diverse reactivity for derivatization.

Properties

IUPAC Name

2-amino-4-chloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPNIMNDVSPACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of a chlorotoluene derivative, followed by reduction and subsequent hydrolysis of the ester group. Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with aryl halides under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize aryl bromination, esterification, and Sandmeyer reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Comparison with Similar Compounds

Positional Isomers of Chloro and Methyl Substituents

Compound Name CAS Number Melting Point (°C) Substituent Positions Key Differences
2-Amino-4-chloro-6-methylbenzoic acid 89-77-0 231–235 Amino (2), Cl (4), Me (6) Reference compound
2-Amino-5-chlorobenzoic acid 635-21-2 209–213 Amino (2), Cl (5) Lower mp due to Cl at position 5; reduced steric hindrance
4-Amino-2-chlorobenzoic acid 2457-76-3 210–215 Amino (4), Cl (2) Amino at position 4 alters electronic properties; lower mp than target compound
2-Amino-4-chloro-5-methylbenzoic acid 155184-81-9 Not reported Amino (2), Cl (4), Me (5) Methyl at position 5 may reduce crystallinity compared to position 6

Key Observations :

  • Melting Points: The target compound’s higher melting point (231–235°C) compared to 2-amino-5-chlorobenzoic acid (209–213°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) due to the methyl group at position 6 and chloro at position 4 .

Methyl-Substituted Analogs

Compound Name CAS Number Substituent Positions Reactivity Notes
2-Amino-3-methylbenzoic acid 4389-45-1 Amino (2), Me (3) Methyl at position 3 may sterically hinder carboxyl group reactivity
2-Amino-6-methoxybenzoic acid 53600-33-2 Amino (2), OMe (6) Methoxy at position 6 enhances electron density, contrasting with methyl’s inductive effect

Key Observations :

  • Methyl vs. Methoxy: The methyl group in the target compound is electron-donating via induction, while methoxy (as in 2-amino-6-methoxybenzoic acid) is electron-donating via resonance, altering acidity and reactivity in substitution reactions .

Halogenated Derivatives

Compound Name CAS Number Substituent Positions Key Differences
4-Bromo-2-chloro-6-methylbenzoic acid Not reported Br (4), Cl (2), Me (6) Bromo at position 4 increases molecular weight and polarizability compared to amino; useful in cross-coupling reactions

Key Observations :

  • Amino vs. Bromo: The amino group in the target compound enables hydrogen bonding and nucleophilic reactions, while bromo in its analog serves as a leaving group in Suzuki or Ullmann couplings .

Biological Activity

2-Amino-4-chloro-6-methylbenzoic acid (ACMBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

1. Antimicrobial Activity

Research indicates that ACMBA exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The amino group is believed to enhance its binding affinity to microbial targets, disrupting their cellular functions.

Table 1: Antimicrobial Activity of ACMBA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Properties

ACMBA has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a study involving LPS-stimulated macrophages, ACMBA reduced TNF-α levels by approximately 75% at a concentration of 10 µM, indicating strong anti-inflammatory activity.

3. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Preliminary findings suggest that ACMBA can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity of ACMBA

Cancer Cell LineIC50_{50} (µM)
HeLa15
MCF-720
A54925

The mechanisms underlying the biological activities of ACMBA are multifaceted:

  • Antimicrobial Action : The presence of the amino group facilitates hydrogen bonding with bacterial enzymes, potentially inhibiting their activity.
  • Anti-inflammatory Mechanism : ACMBA's ability to modulate cytokine production may involve the inhibition of NF-κB signaling pathways, which are crucial for inflammatory responses.
  • Anticancer Mechanism : The induction of apoptosis appears to be mediated through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Synthesis and Derivatives

ACMBA can be synthesized through various methods, including:

  • Direct Amination : Reacting chlorinated benzoic acid with ammonia or amines.
  • Esterification : Converting ACMBA into methyl esters for enhanced solubility and bioavailability.

Research into derivatives of ACMBA has revealed compounds with improved potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-6-methylbenzoic acid
Reactant of Route 2
2-Amino-4-chloro-6-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.